BenchChemオンラインストアへようこそ!

Zonisamide

Epilepsy Monotherapy Partial Seizures

Zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide anticonvulsant structurally distinct from all other AEDs. Its unique dual mechanism—blocking voltage-gated Na⁺ and T-type Ca²⁺ channels—enables efficacy in seizure types unresponsive to standard sodium channel blockers. Its favorable PK profile (long t½, low protein binding, minimal CYP induction) precludes direct substitution with carbamazepine, phenytoin, or valproate. High-purity ≥98% API with validated impurity profiles (USP Related Compound A) is critical for generic formulation, stability-indicating HPLC method validation, and preclinical studies. Request full CoA and impurity documentation.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
CAS No. 68291-97-4
Cat. No. B549257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZonisamide
CAS68291-97-4
Synonyms3 Sulfamoylmethyl 1,2 benzisoxazole
3-sulfamoylmethyl-1,2-benzisoxazole
AD 810
AD-810
AD810
CI 912
CI-912
CI912
Zonegran
zonisamide
zonisamide monosodium
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
InChIInChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)
InChIKeyUBQNRHZMVUUOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility31.8 [ug/mL] (The mean of the results at pH 7.4)
Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid.
In water, 0.80 mg/L, temp not specified
2.09e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Zonisamide (CAS 68291-97-4): A Structurally Distinct Sulfonamide Anticonvulsant for Procurement Consideration


Zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide anticonvulsant that is chemically classified as a sulfonamide and is structurally unrelated to other antiseizure agents [1]. Its molecular formula is C8H8N2O3S with a molecular weight of 212.23 [2]. Zonisamide is a white powder with a pKa of 10.2, and it exhibits moderate solubility in water (0.80 mg/mL) and 0.1 N HCl (0.50 mg/mL) [3].

Why Zonisamide (CAS 68291-97-4) Cannot Be Interchanged with Other Anticonvulsants: Evidence for Non-Substitutability


Zonisamide possesses a unique combination of pharmacological, pharmacokinetic, and structural attributes that preclude direct substitution with other antiepileptic drugs (AEDs). Its mechanism of action, involving dual modulation of voltage-gated sodium channels and T-type calcium channels, is distinct from that of many common AEDs [1]. Furthermore, its favorable pharmacokinetic profile—characterized by a long half-life, low plasma protein binding, and minimal induction of hepatic enzymes—differentiates it from agents like carbamazepine, phenytoin, and valproate, which are known for significant drug-drug interactions and complex pharmacokinetics [2]. The specific impurity profile and validated analytical methods for zonisamide are also critical for ensuring quality and safety, making generic substitution without rigorous evidence of equivalence a potential risk [3]. The evidence below quantifies these key differentiating factors.

Zonisamide (CAS 68291-97-4) Quantitative Differentiation: Comparative Evidence for Procurement Decision-Making


Comparative Efficacy: Zonisamide Demonstrates Non-Inferiority to Carbamazepine in Phase III Trial

In a phase 3, randomized, double-blind, non-inferiority trial (N=583) in adults newly diagnosed with partial epilepsy, once-daily zonisamide (200-500 mg/day) demonstrated non-inferiority to twice-daily controlled-release carbamazepine (400-1200 mg/day) for achieving seizure freedom for 26 weeks or more [1]. The adjusted absolute treatment difference was -4.5% (95% CI -12.2 to 3.1), meeting International League Against Epilepsy (ILAE) guidelines for non-inferiority [2]. The incidence of treatment-emergent adverse events was similar, at 60% for zonisamide and 62% for carbamazepine [3].

Epilepsy Monotherapy Partial Seizures

Mechanistic Differentiation: Dual Ion Channel Modulation Offers Advantage Over Selective Blockers

Zonisamide's mechanism involves a dual action: it blocks sustained high-frequency repetitive firing of voltage-dependent sodium channels and also inhibits low-threshold T-type calcium channels in neurons [1]. This dual inhibition is distinct from drugs that primarily target only sodium channels (e.g., phenytoin, carbamazepine) or only calcium channels (e.g., ethosuximide). In vitro studies show zonisamide reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents, a property that may contribute to its efficacy in a broad range of seizure types and in patients resistant to other AEDs [2]. Furthermore, zonisamide is a weak inhibitor of carbonic anhydrase, a mechanism not shared by many other AEDs [3].

Pharmacology Mechanism of Action Ion Channel Modulation

Pharmacokinetic Advantage: Long Half-Life and Low Protein Binding Simplify Dosing and Reduce Interactions

Zonisamide possesses a pharmacokinetic profile favorable for clinical use, with a long plasma elimination half-life of 63-69 hours in healthy volunteers, enabling once- or twice-daily dosing [1]. In contrast, carbamazepine has a half-life of 10-20 hours and phenytoin exhibits nonlinear kinetics. Zonisamide is not highly bound to plasma proteins (approximately 40% bound), and it does not displace other highly protein-bound AEDs like phenytoin or valproate (both >90% bound) [2]. This reduces the risk of protein-binding mediated drug interactions. Additionally, zonisamide does not induce its own metabolism or hepatic enzymes, unlike carbamazepine and phenytoin, which are potent enzyme inducers [3].

Pharmacokinetics Drug Interactions Half-Life

Analytical Quality Control: Validated HPLC Method for Impurity Profiling Ensures Consistency

A specific, stability-indicating gradient reversed-phase HPLC method has been developed and validated for the simultaneous determination of impurities and degradation products in zonisamide [1]. The method, using a Waters Symmetry C8 column with detection at 280 nm, has demonstrated limits of detection (LOD) and quantification (LOQ) for zonisamide and its Impurity A of 0.04 and 0.12 µg/mL, respectively [2]. Regulatory guidelines, such as those from USP, mandate strict impurity limits, with individual unknown impurities typically controlled to ≤0.1% [3]. This level of analytical rigor is essential for ensuring batch-to-batch consistency and safety, particularly given the long-term use of anticonvulsants.

Analytical Chemistry Quality Control HPLC

Regulatory Quality Standards: USP Monograph Defines Purity and Impurity Limits

The United States Pharmacopeia (USP) monograph for Zonisamide specifies that the active pharmaceutical ingredient (API) must contain not less than 98.0% and not more than 102.0% of C8H8N2O3S, calculated on the anhydrous basis [1]. The monograph further delineates specific impurity limits and requires the use of USP Zonisamide Related Compound A RS as a reference standard for analytical testing [2]. These stringent, publicly available specifications provide a clear, internationally recognized benchmark for quality, enabling objective comparison between different sources of the compound.

Quality Control Pharmacopoeia Purity

Zonisamide (CAS 68291-97-4): Key Application Scenarios for Research and Industrial Procurement


Development of New Monotherapy Regimens for Partial Epilepsy

Zonisamide is a first-line monotherapy option for newly diagnosed partial epilepsy, supported by a Phase III non-inferiority trial against controlled-release carbamazepine [1]. Its once-daily dosing and favorable pharmacokinetic profile offer practical advantages in patient management. Procuring high-purity zonisamide API is essential for formulating generic or novel drug products targeting this indication.

Investigational Use in Refractory or Broad-Spectrum Seizure Disorders

Zonisamide's dual mechanism of action—inhibiting both sodium and T-type calcium channels—positions it as a candidate for treating seizure types that are unresponsive to standard sodium channel blockers [2]. Research-grade zonisamide is required for preclinical studies exploring its efficacy in models of absence seizures, Lennox-Gastaut syndrome, or myoclonic epilepsies.

Analytical Method Development and Validation (HPLC, LC-MS)

The development and validation of stability-indicating HPLC methods for zonisamide are critical for quality control in pharmaceutical manufacturing [3]. High-purity reference standards of zonisamide and its specified impurities (e.g., USP Related Compound A) are essential for calibrating instruments and ensuring method accuracy and specificity.

Pharmacokinetic and Drug-Drug Interaction Studies

Zonisamide's unique pharmacokinetic properties, including its long half-life, low protein binding, and lack of enzyme induction, make it a subject of interest in studies investigating antiepileptic drug combinations [4]. Pure zonisamide is required for in vitro metabolism studies and for developing bioanalytical methods to quantify drug levels in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zonisamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.